Dibenzothiophene, trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzothiophene, trichloro- is an organosulfur compound consisting of two benzene rings fused to a central thiophene ring, with three chlorine atoms attached It is a derivative of dibenzothiophene, which is known for its presence in fossil fuels and its role as an impurity in petroleum products
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzothiophene, trichloro- can be synthesized through various methods. One common approach involves the chlorination of dibenzothiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the selective addition of chlorine atoms to the dibenzothiophene molecule.
Industrial Production Methods
In an industrial setting, the production of dibenzothiophene, trichloro- may involve large-scale chlorination reactors where dibenzothiophene is exposed to chlorine gas. The process is carefully monitored to achieve the desired level of chlorination while minimizing by-products and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dibenzothiophene, trichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the sulfur atom to a different oxidation state.
Substitution: Chlorine atoms in dibenzothiophene, trichloro- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve selective reduction.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized dibenzothiophene derivatives.
Scientific Research Applications
Dibenzothiophene, trichloro- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a model compound for studying sulfur-containing aromatic systems.
Biology: Research into its biological activity and potential as a bioactive molecule is ongoing, with studies focusing on its interactions with biological systems.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, dibenzothiophene, trichloro- is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which dibenzothiophene, trichloro- exerts its effects involves interactions with molecular targets and pathways. For example, its oxidation products can act as electrophiles, reacting with nucleophilic sites in biological molecules. The presence of chlorine atoms can enhance the compound’s reactivity and influence its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler sulfur-containing aromatic compound with a single thiophene ring.
Benzothiophene: Similar to dibenzothiophene but with only one benzene ring fused to the thiophene ring.
Dibenzofuran: An oxygen analog of dibenzothiophene, where the sulfur atom is replaced by an oxygen atom.
Uniqueness
Dibenzothiophene, trichloro- is unique due to the presence of chlorine atoms, which significantly alter its chemical properties and reactivity compared to its non-chlorinated counterparts
Properties
CAS No. |
133346-85-7 |
---|---|
Molecular Formula |
C12H5Cl3S |
Molecular Weight |
287.6 g/mol |
IUPAC Name |
1,2,3-trichlorodibenzothiophene |
InChI |
InChI=1S/C12H5Cl3S/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H |
InChI Key |
SOUNRJSGPVUHBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3S2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.